molecular formula C10H10N2S3 B11775883 Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester CAS No. 3432-25-5

Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester

Cat. No.: B11775883
CAS No.: 3432-25-5
M. Wt: 254.4 g/mol
InChI Key: DQXSUEZFMYQFSC-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria, leading to antimicrobial effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate can be compared with other benzothiazole derivatives such as:

    2-Mercaptobenzothiazole: Used as a vulcanization accelerator and corrosion inhibitor.

    Benzothiazole-2-thiol: Known for its antimicrobial and antifungal properties.

    Benzothiazole-2-sulfonamide: Exhibits anti-inflammatory and anticancer activities.

The uniqueness of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate lies in its combination of the benzothiazole ring with the dimethylcarbamodithioate group, which imparts distinct chemical and biological properties .

Properties

CAS No.

3432-25-5

Molecular Formula

C10H10N2S3

Molecular Weight

254.4 g/mol

IUPAC Name

1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H10N2S3/c1-12(2)10(13)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3

InChI Key

DQXSUEZFMYQFSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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